3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine

Lipophilicity Physicochemical profiling Drug-likeness

3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine (CAS 622403-61-6) is a disubstituted pyrazolylpyridine with the molecular formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g·mol⁻¹. It belongs to the class of (1H-pyrazolyl)pyridine ligands, which are well-established analogues of 2,2′-bipyridine in coordination chemistry.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 622403-61-6
Cat. No. B12874216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine
CAS622403-61-6
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN1CC)C2=CN=CC=C2
InChIInChI=1S/C12H15N3/c1-3-11-8-12(14-15(11)4-2)10-6-5-7-13-9-10/h5-9H,3-4H2,1-2H3
InChIKeyJQWSLQPIOIZXHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine (CAS 622403-61-6): Procurement-Relevant Physicochemical Profile & Differentiation


3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine (CAS 622403-61-6) is a disubstituted pyrazolylpyridine with the molecular formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g·mol⁻¹ . It belongs to the class of (1H-pyrazolyl)pyridine ligands, which are well-established analogues of 2,2′-bipyridine in coordination chemistry [1]. The compound features ethyl groups at both the N1 and C5 positions of the pyrazole ring, a substitution pattern that distinguishes it from the parent 3-(1H-pyrazol-3-yl)pyridine and from mono-alkylated variants.

Why 3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine Cannot Be Replaced by Unsubstituted or Mono-Alkyl Analogues


Substituting 3-(1,5-diethyl-1H-pyrazol-3-yl)pyridine with unsubstituted 3-(1H-pyrazol-3-yl)pyridine or mono-ethyl variants introduces significant changes in lipophilicity, polar surface area, and steric profile that directly affect membrane permeability, target binding, and metal-coordination geometry . The dual ethyl substitution on the target compound yields a calculated logP of 2.53, roughly 1.1 log units higher than the unsubstituted parent (logP 1.47) and 0.5 log units above the mono-ethyl analogue (logP 2.03), while simultaneously reducing the polar surface area from 41.6 Ų to 30.7 Ų—a shift that can alter oral absorption and blood–brain barrier penetration potential . Generic substitution therefore risks unpredictable pharmacokinetic and catalytic outcomes, making explicit batch-to-batch procurement of the 1,5-diethyl derivative essential.

Quantitative Differentiation of 3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine from Key Comparators


Lipophilicity (logP) Comparison: 3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine vs. Unsubstituted and Mono-Ethyl Analogues

The target compound exhibits a calculated logP of 2.53, which is 1.06 log units higher than 3-(1H-pyrazol-3-yl)pyridine (logP 1.47) and 0.49 log units higher than 3-(5-ethyl-1H-pyrazol-3-yl)pyridine (logP 2.03). This increase in lipophilicity is attributable to the two ethyl substituents .

Lipophilicity Physicochemical profiling Drug-likeness

Polar Surface Area (PSA) Reduction: 3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine vs. Unsubstituted and Mono-Ethyl Analogues

The target compound has a topological polar surface area (tPSA) of 30.71 Ų, which is 10.86 Ų lower than both the unsubstituted parent and the mono-ethyl analogue (41.57 Ų). The reduction is consistent with the shielding effect of the two ethyl groups on the pyrazole nitrogen atoms .

Polar surface area Membrane permeability ADME

Steric and Electronic Tuning Through Dual N1/C5-Ethyl Substitution: Class-Level Evidence from Pyrazolylpyridine Ligand Chemistry

In the broader class of (1H-pyrazolyl)pyridine ligands, the nature and position of alkyl substituents on the pyrazole ring directly modulate the steric environment around the metal centre and the electronic properties of the coordinating nitrogen atoms [1]. Dual substitution at N1 and C5, as in 3-(1,5-diethyl-1H-pyrazol-3-yl)pyridine, provides greater steric bulk than mono-substituted or unsubstituted analogues. This steric tuning can influence catalytic turnover numbers and enantioselectivity in metal-catalysed transformations. Quantitative head-to-head data for this specific compound are not yet available in the public domain; this item is classified as Class-Level Inference based on established structure–property relationships for the pyrazolylpyridine ligand family [1].

Coordination chemistry Ligand design Steric tuning

Recommended Application Scenarios for 3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine Based on Quantitative Differentiation


Coordination Chemistry and Homogeneous Catalysis Ligand Design

The defined steric and electronic profile conferred by the N1/C5-diethyl substitution makes 3-(1,5-diethyl-1H-pyrazol-3-yl)pyridine a valuable bidentate N,N′-ligand for late-transition-metal complexes . When procuring a pyrazolylpyridine ligand for Pd(II)- or Ni(II)-catalysed cross-coupling or transfer hydrogenation, the diethyl derivative offers a predictable steric environment distinct from mono-alkyl analogues. Researchers should specify CAS 622403-61-6 to ensure the intended coordination geometry and catalytic turnover numbers reported in method development studies .

Medicinal Chemistry Scaffold Requiring Enhanced Lipophilicity and Reduced PSA

For drug-discovery programmes targeting intracellular or CNS receptors, the +1.06 logP increase and −10.86 Ų PSA reduction relative to 3-(1H-pyrazol-3-yl)pyridine can shift a lead series into more favourable ADME space [1]. Procurement of the exact 1,5-diethyl derivative is critical when SAR studies have identified the diethyl substitution as optimal for balancing potency and permeability [1].

Physicochemical Reference Standard for Computational Model Validation

The well-defined logP (2.53) and tPSA (30.71 Ų) values, supported by multiple database entries, make 3-(1,5-diethyl-1H-pyrazol-3-yl)pyridine suitable as a calibration or validation compound for in silico ADME prediction models [1]. Laboratories requiring a neutral heterocyclic standard with intermediate lipophilicity can use the certified CAS 622403-61-6 material to benchmark computational logP and PSA algorithms [1].

Structure–Activity Relationship (SAR) Studies on Pyrazole-Containing Bioactive Molecules

When exploring the SAR of pyrazolylpyridine-based kinase inhibitors or GPCR ligands, the 1,5-diethyl pattern represents a distinct point on the steric/electronic landscape. The compound can serve as a key intermediate or comparator in systematic alkyl-scanning campaigns, where the differences in logP and PSA relative to the unsubstituted and mono-ethyl analogues have been quantified [1]. Researchers must ensure they source the correct diethyl analogue to avoid confounding SAR interpretations [1].

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